Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold
Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold
An In-Depth Technical Guide to the Chemical Properties of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
The pyrido[2,3-d]pyrimidine ring system represents a class of "privileged" heterocyclic scaffolds in medicinal chemistry.[1] Its structural resemblance to purine nucleobases allows molecules derived from this core to interact with a wide array of biological targets, particularly protein kinases. This has led to the development of numerous therapeutics, including the notable cyclin-dependent kinase (CDK) inhibitor Palbociclib, used in the treatment of breast cancer.[1] Within this important class of compounds, 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one serves as a crucial and versatile intermediate. Its strategic placement of a reactive chlorine atom and a modifiable lactam function provides a powerful platform for the synthesis of diverse compound libraries, making a thorough understanding of its chemical properties essential for drug discovery and development.
Core Chemical and Physical Properties
6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is a foundational building block whose fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 746671-60-3 | [2] |
| Molecular Formula | C₇H₄ClN₃O | [2] |
| Molecular Weight | 181.58 g/mol | [2] |
| Physical Form | Brown Solid | [2] |
| IUPAC Name | 6-chloro-3H-pyrido[2,3-d]pyrimidin-4-one | |
| InChI Key | UPUQNULGZXDJRJ-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Rationale
Step 1: Pyrimidinone Ring Formation
The initial step involves the condensation of 2-amino-6-hydroxynicotinic acid with formamide. This reaction constructs the pyrimidinone ring fused to the pyridine core.
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Mechanism: The reaction proceeds via an initial acylation of the amino group by formamide, followed by an intramolecular cyclization through nucleophilic attack of the nitrogen onto the carboxylic acid, and subsequent dehydration to form the bicyclic aromatic system, yielding 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one.
Step 2: Chlorination of the Pyridone Ring
The critical chlorine atom is introduced by converting the hydroxyl group at the C6 position into a chloride. This is a standard transformation for heteroaromatic hydroxyl compounds.
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Mechanism: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are employed.[3] The hydroxyl group (in its tautomeric keto form) attacks the electrophilic phosphorus or sulfur center. Subsequent elimination steps, often facilitated by a base or high temperatures, replace the hydroxyl group with a chlorine atom, yielding the target compound.
Experimental Protocol (Illustrative)
The following protocol is an illustrative procedure based on common methodologies for this class of compounds.[3][4]
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Ring Formation: A mixture of 2-amino-6-hydroxynicotinic acid (1.0 eq) and formamide (10-15 eq) is heated to 160-180 °C for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with water, and dried to yield 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one.
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Chlorination: The dried 6-hydroxy-3H-pyrido[2,3-d]pyrimidin-4-one (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) may be added. The mixture is heated to reflux (approx. 110 °C) for 8-12 hours.
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Work-up and Purification: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The resulting aqueous solution is neutralized with a base (e.g., NaHCO₃ or NH₄OH) until a precipitate forms. The solid is collected by filtration, washed thoroughly with water, and dried. Purification is typically achieved by column chromatography (SiO₂) or recrystallization to afford pure 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.[5]
Caption: Synthetic workflow for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one.
Chemical Reactivity and Role in Synthesis
The synthetic utility of 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one stems from the reactivity of the C6-chloro group. The pyridine ring is an electron-deficient system, which makes the carbon atom attached to the chlorine susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SₙAr)
The primary reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SₙAr).[6][7] The electron-withdrawing nature of the fused pyrimidinone ring and the pyridine nitrogen atom activates the C6 position for substitution.[8] This allows for the facile displacement of the chloride ion by a variety of nucleophiles, including amines, alcohols, and thiols.
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Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the electrophilic carbon at C6, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge in this intermediate is delocalized, including onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.[9] Aromaticity is then restored by the elimination of the chloride leaving group.
This reactivity is the cornerstone of its use in drug development, enabling the introduction of various side chains and functional groups to explore the structure-activity relationship (SAR) of potential drug candidates.[10][11]
Caption: Key reactive sites and derivatization pathways.
Spectroscopic and Analytical Characterization
While specific, published spectra for this compound are scarce, its structure allows for the confident prediction of key analytical signatures based on data from closely related analogues.[4][12]
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ 11.0-13.0 ppm (broad singlet, 1H) | Acidic N-H proton of the lactam.[4] |
| δ 8.5-9.0 ppm (doublet, 1H) | Aromatic proton at C2. | |
| δ 7.5-8.5 ppm (singlet or doublet, 2H) | Aromatic protons on the pyridine ring (C5, C7). | |
| ¹³C NMR | δ 160-170 ppm | Carbonyl carbon (C4) of the lactam.[4] |
| δ 110-160 ppm | Multiple signals corresponding to the aromatic carbons of the fused ring system. The carbon attached to chlorine (C6) will be distinct. | |
| FT-IR | ~3200 cm⁻¹ (broad) | N-H stretching vibration of the lactam. |
| ~1680 cm⁻¹ (strong) | C=O stretching vibration of the lactam carbonyl. | |
| ~1600, ~1550 cm⁻¹ | C=C and C=N stretching vibrations of the aromatic rings. | |
| Mass Spec (ESI+) | m/z ≈ 182.0 [M+H]⁺ | Expected mass for the protonated molecule, showing the characteristic isotopic pattern for one chlorine atom (~3:1 ratio for [M+H]⁺ and [M+2+H]⁺). |
Applications in Drug Discovery and Development
6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one is not an end-product therapeutic but a high-value starting material for building more complex, biologically active molecules. Its primary application lies in the synthesis of kinase inhibitors for oncology.
-
EGFR Inhibitors: The pyrido[2,3-d]pyrimidin-4(3H)-one core is utilized in the design of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutants like EGFRT790M that confer resistance to first-generation therapies.[10] The C6 position is a key attachment point for side chains that occupy the ATP-binding pocket of the kinase.
-
PIM-1 Kinase Inhibitors: Derivatives have shown potent inhibitory activity against PIM-1 kinase, a target implicated in various cancers.[11] The ability to easily introduce diverse substituents at the C6 position via SₙAr is critical for optimizing potency and selectivity.
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Scaffold for Library Synthesis: The reliable reactivity of the C6-chloro group makes this compound an ideal starting point for parallel synthesis and the creation of focused compound libraries aimed at discovering novel inhibitors for a wide range of protein kinases and other enzyme targets.
Caption: Role as a key intermediate in drug discovery.
Safety and Handling
Specific GHS and toxicity data for 6-Chloro-3H-pyrido[2,3-d]pyrimidin-4-one are not extensively published. However, based on the known hazards of structurally related chlorinated pyrimidines, appropriate precautions are necessary.[13][14]
-
Potential Hazards (by analogy):
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Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
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References
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2008-2027. Available at: [Link]
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Hu, Z., Zou, F., Zhao, F., et al. (2024). Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D-mutant cancer. Frontiers in Pharmacology, 15, 1369558. Available at: [Link]
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Couto, I., Cubedo, E., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4165. Available at: [Link]
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Nafie, M. S., El-Sayed, M., & Abd El-Sattar, N. E. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(20), 14073-14088. Available at: [Link]
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PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]
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Naidu, S., et al. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. Molecules, 28(11), 4381. Available at: [Link]
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Al-Masoudi, W. A. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. Basrah Journal of Veterinary Research, 14(1). Available at: [Link]
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ResearchGate. (n.d.). Synthesis of the 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one... Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2008-2027. Available at: [Link]
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Grienke, U., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molecules, 26(2), 473. Available at: [Link]
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Couto, I., Cubedo, E., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4165. Available at: [Link]
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Osyanin, V. A., & Rakitin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(2), M1223. Available at: [Link]
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Nafie, M. S., El-Sayed, M., & Abd El-Sattar, N. E. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(20), 14073-14088. Available at: [Link]
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Organic Chemistry Lectures. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Retrieved from [Link]
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